1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione
Description
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties
Properties
Molecular Formula |
C8H6F6N2O2 |
|---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
1,3-bis(2,2,2-trifluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6F6N2O2/c9-7(10,11)3-15-2-1-5(17)16(6(15)18)4-8(12,13)14/h1-2H,3-4H2 |
InChI Key |
YVMNHSUHKAXJIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)N(C1=O)CC(F)(F)F)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with 2,2,2-trifluoroethyl compounds under specific reaction conditions. The synthetic route may include the use of solvents such as acetonitrile and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antifibrotic activity may be attributed to the inhibition of collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can lead to reduced collagen production and accumulation, thereby mitigating fibrosis. The compound’s antitumor activity may involve the disruption of DNA synthesis and cell division, similar to other pyrimidine derivatives .
Comparison with Similar Compounds
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its antifibrotic activity.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Exhibits significant antifibrotic properties.
The uniqueness of 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione lies in the presence of trifluoroethyl groups, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4-dione
- Molecular Formula : C8H6F6N2O2
- Molecular Weight : 276.14 g/mol
- CAS Number : 1340213-90-2
The structure features a pyrimidine ring substituted with two trifluoroethyl groups at the 1 and 3 positions. This substitution is crucial for its biological activity due to the electronic effects imparted by the trifluoroethyl groups.
The biological activity of 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites of target enzymes. This binding can block enzymatic activity crucial for various biological processes.
- Receptor Modulation : It has been investigated for its potential to modulate receptor activity, which can influence signaling pathways relevant to disease states.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- Cytotoxicity Studies : Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that a related compound showed better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine derivative | FaDu | 12.5 | |
| Bleomycin | FaDu | 15.0 |
Antiviral Activity
The compound's antiviral properties have also been explored:
- Inhibition of Viral Replication : Certain pyrimidine derivatives have shown efficacy against herpes simplex virus and other viral infections. A study highlighted that modifications in the pyrimidine structure could enhance antiviral activity significantly .
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrimidine derivative with trifluoroethyl groups | HSV | 30 | |
| Control compound | HSV | 50 |
Study on Enzyme Inhibition
A detailed study investigated the inhibition of specific enzymes by modified pyrimidine derivatives. The findings suggested that the introduction of trifluoroethyl groups increased binding affinity and specificity towards target enzymes involved in cancer progression .
Comparative Analysis with Similar Compounds
When compared to other compounds like pyrazolo[3,4-d]pyrimidine and imidazo[1,2-a]pyridine:
- Unique Properties : The trifluoroethyl substitution provides unique electronic properties that enhance biological activity.
| Compound Type | Activity Type | Notable Features |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Kinase inhibition | Effective in targeting specific kinases |
| Imidazo[1,2-a]pyridine | Anticancer agents | Broad-spectrum activity against various cancers |
| 1,3-Bis(2,2,2-trifluoroethyl)pyrimidine-2,4-dione | Enzyme inhibition & receptor modulation | Enhanced binding due to trifluoroethyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
